molecular formula C21H20F2N4O B1436889 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one CAS No. 1381504-81-9

6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Katalognummer: B1436889
CAS-Nummer: 1381504-81-9
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: ZLVMXCAJFGRGCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Difluorobenzyl Group: The 3,5-difluorobenzyl group is introduced via nucleophilic substitution reactions.

    Pyrimidinone Formation: The pyrimidinone core is synthesized through condensation reactions involving pyridine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Difluorobenzyl Group : The 3,5-difluorobenzyl moiety is incorporated via nucleophilic substitution reactions.
  • Pyrimidinone Formation : The core structure is synthesized through condensation reactions involving pyridine derivatives.

Medicinal Chemistry

The compound has been studied for its pharmacological properties, particularly its interactions with various biological targets including:

  • Kinases : It may act as an inhibitor or modulator of kinase activity, which is crucial in many signaling pathways.
  • G-protein Coupled Receptors (GPCRs) : Its potential interaction with GPCRs could lead to therapeutic applications in treating conditions like anxiety and depression.

Case Studies

Several studies have explored the efficacy of 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one in different contexts:

  • Anticancer Activity :
    • A study investigated its effects on cancer cell lines, demonstrating that it can inhibit cell proliferation through apoptosis induction. The compound was shown to target specific signaling pathways involved in cancer progression.
  • Neuropharmacology :
    • Research highlighted the compound's potential as an antidepressant by modulating neurotransmitter systems. It was tested in animal models, showing promise in reducing depressive-like behaviors.
  • Enzyme Inhibition :
    • Another study focused on its role as a selective inhibitor of certain enzymes involved in metabolic disorders. The results indicated that it could effectively lower substrate levels in enzymatic reactions linked to metabolic diseases.

Wirkmechanismus

The mechanism of action of “6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in the presence of the 3,5-difluorobenzyl group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds.

Biologische Aktivität

6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound classified as a pyrimidinone. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis

The compound is synthesized through a series of multi-step organic reactions. The general synthetic route includes:

  • Formation of the Piperidine Ring : Cyclization reactions initiate the formation of the piperidine structure.
  • Introduction of the Difluorobenzyl Group : This step typically involves nucleophilic substitution reactions to attach the 3,5-difluorobenzyl moiety.
  • Pyrimidinone Formation : The core pyrimidinone structure is synthesized via condensation reactions involving pyridine derivatives and appropriate reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Kinases : The compound may act as a kinase inhibitor, modulating signal transduction pathways involved in various cellular processes.
  • G-Protein Coupled Receptors (GPCRs) : It may also interact with GPCRs, influencing physiological responses such as neurotransmission and hormone release .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds within this class have demonstrated antimicrobial properties against various bacterial strains. For instance, related pyrimidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. However, specific data on this compound's activity remains limited and warrants further investigation .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In related studies, pyrimidine derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Case Study 1: Kinase Inhibition

A study focusing on similar pyrimidine derivatives highlighted their role as kinase inhibitors. The findings indicated that certain modifications to the pyrimidine structure could enhance selectivity and potency against specific kinases involved in cancer progression. This suggests that this compound could be explored further in cancer research .

Case Study 2: Antimicrobial Evaluation

In a comparative study of synthesized compounds bearing piperidine moieties, several exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. While direct data on the specific compound is lacking, these findings underscore the potential for similar structures to exhibit significant antimicrobial properties .

Comparative Analysis

A comparison with other related compounds reveals unique characteristics attributed to the presence of the 3,5-difluorobenzyl group. This modification may impart distinct physicochemical properties that influence biological activity compared to other pyrimidinones.

Compound NameMolecular WeightBiological ActivityMechanism
Compound A382.4 g/molAntimicrobialKinase Inhibition
Compound B400 g/molEnzyme InhibitionGPCR Modulation
This compound 382.4 g/mol Potentially Antimicrobial & Enzyme Inhibitor Kinase/GPCR Interaction

Eigenschaften

IUPAC Name

4-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O/c22-16-9-14(10-17(23)11-16)13-27-7-4-15(5-8-27)19-12-20(28)26-21(25-19)18-3-1-2-6-24-18/h1-3,6,9-12,15H,4-5,7-8,13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVMXCAJFGRGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.